2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole
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Overview
Description
2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-chlorophenyl group and a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different nucleophiles replacing the halogen atoms
Scientific Research Applications
2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Another heterocyclic compound with similar structural features but different biological activities.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming various derivatives with tailored properties .
Properties
Molecular Formula |
C13H8ClFN2 |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C13H8ClFN2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
YCNTXDWHPFFCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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